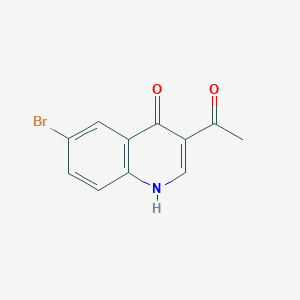

3-Acetyl-6-bromoquinolin-4(1H)-one

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-acetyl-6-bromo-1H-quinolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrNO2/c1-6(14)9-5-13-10-3-2-7(12)4-8(10)11(9)15/h2-5H,1H3,(H,13,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGVYTHOAATULPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CNC2=C(C1=O)C=C(C=C2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3-Acetyl-6-bromoquinolin-4(1H)-one

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological applications of 3-Acetyl-6-bromoquinolin-4(1H)-one. The information is curated for researchers, scientists, and professionals in the field of drug development. Due to the limited availability of direct experimental data for this specific compound, this guide combines information on its closely related analogs to provide a robust profile.

Core Chemical Properties

This compound belongs to the quinolone class of heterocyclic compounds, which are known for their diverse pharmacological activities.[1][2] The presence of a bromine atom at the C6 position and an acetyl group at the C3 position is anticipated to significantly influence its chemical reactivity and biological profile. The compound exists in tautomeric equilibrium with 3-acetyl-6-bromo-4-hydroxyquinoline.

Quantitative data, both experimental for analogs and estimated for the target compound, are summarized in the table below for comparative analysis.

| Property | Value | Source |

| Molecular Formula | C₁₁H₈BrNO₂ | - |

| Molecular Weight | 266.09 g/mol | - |

| Appearance | Expected to be a solid | Inferred |

| Melting Point | >280 °C (for 6-bromoquinolin-4-ol) | [3] |

| Solubility | Expected to be soluble in DMSO and DMF | Inferred |

| ¹H NMR (DMSO-d₆, 400 MHz) | δ (ppm): 2.5 (s, 3H, -COCH₃), 7.4-8.2 (m, 4H, Ar-H), 11.5-12.5 (br s, 1H, -NH) | Predicted |

| ¹³C NMR (DMSO-d₆, 100 MHz) | δ (ppm): 28-32 (-CH₃), 115-145 (Ar-C), 175-180 (C=O, quinolone), 195-205 (C=O, acetyl) | Predicted |

| IR (KBr, cm⁻¹) | ν: 3200-3400 (N-H), 1650-1700 (C=O, quinolone), 1620-1660 (C=O, acetyl), 1550-1600 (C=C, aromatic) | Predicted |

| Mass Spectrometry (ESI-MS) | m/z: 265.98 [M-H]⁻, 267.98 [M+H]⁺ | Predicted |

Experimental Protocols

Proposed Synthesis of this compound

The synthesis of this compound can be approached through a multi-step process, starting from 4-bromoaniline. The following protocol is a proposed route based on established methodologies for the synthesis of quinolin-4(1H)-ones and their subsequent functionalization.[3][4][5]

Step 1: Synthesis of 6-bromoquinolin-4(1H)-one

A common route to the quinolin-4(1H)-one core is through the reaction of an aniline with a β-ketoester or a similar three-carbon component, followed by cyclization. One established method involves the reaction of 4-bromoaniline with diethyl malonate followed by a thermal cyclization in a high-boiling solvent like diphenyl ether.[6]

-

Materials: 4-bromoaniline, diethyl malonate, diphenyl ether.

-

Procedure:

-

A mixture of 4-bromoaniline and diethyl malonate is heated.

-

The intermediate formed is then added to preheated diphenyl ether and refluxed.

-

Upon cooling, the product precipitates and can be collected by filtration.

-

The crude product is washed with a suitable solvent (e.g., hexane or ethyl acetate) to remove residual diphenyl ether.

-

Step 2: Acetylation of 6-bromoquinolin-4(1H)-one

The introduction of the acetyl group at the C3 position can be achieved through a Friedel-Crafts-type acylation.

-

Materials: 6-bromoquinolin-4(1H)-one, acetyl chloride or acetic anhydride, a Lewis acid catalyst (e.g., AlCl₃) or a strong acid (e.g., polyphosphoric acid).

-

Procedure:

-

6-bromoquinolin-4(1H)-one is dissolved or suspended in a suitable solvent (e.g., nitrobenzene or without a solvent if using polyphosphoric acid).

-

The acetylating agent (acetyl chloride or acetic anhydride) and the catalyst are added.

-

The reaction mixture is heated to promote the acylation.

-

After completion, the reaction is quenched by pouring it onto ice-water.

-

The precipitated product, this compound, is collected by filtration, washed with water, and purified by recrystallization.

-

Characterization Protocols

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or higher spectrometer using deuterated dimethyl sulfoxide (DMSO-d₆) as the solvent. The expected chemical shifts are outlined in the chemical properties table.

-

Infrared (IR) Spectroscopy: The IR spectrum is obtained using a Fourier-transform infrared (FTIR) spectrometer with the sample prepared as a KBr pellet. Characteristic absorption bands for the N-H bond, the two carbonyl groups, and the aromatic C=C bonds are expected.

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight of the compound. The analysis of quinolones by mass spectrometry often reveals characteristic fragment ions resulting from the loss of water ([M+H-H₂O]⁺) and carbon monoxide ([M+H-CO]⁺).[7][8]

Visualizations

Proposed Synthetic Pathway

Caption: Proposed two-step synthesis of this compound.

Proposed Biological Evaluation Workflow

Caption: Workflow for the biological evaluation of this compound.

Potential Biological Activities and Applications

Quinolone derivatives are a well-established class of compounds with a broad range of biological activities.[1] Many exhibit significant antibacterial and anticancer properties.[2][9]

-

Antibacterial Activity: The quinolone scaffold is central to a class of antibiotics that inhibit bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[1] The introduction of a bromine atom can enhance the lipophilicity and antibacterial potency of a molecule. The acetyl group may also influence the compound's interaction with the target enzymes. Therefore, this compound is a promising candidate for evaluation as a novel antibacterial agent against both Gram-positive and Gram-negative bacteria.

-

Anticancer Activity: Several quinolone derivatives have demonstrated potent anticancer activity by targeting eukaryotic topoisomerases, inducing apoptosis, and inhibiting cell proliferation.[2] The specific substitution pattern of this compound warrants its investigation against various cancer cell lines to determine its potential as a cytotoxic agent.

The proposed biological evaluation workflow (see diagram above) outlines a rational approach to screening this compound for these potential activities, starting with primary in vitro assays and progressing to more detailed structure-activity relationship studies for lead optimization.

References

- 1. Biological Effects of Quinolones: A Family of Broad-Spectrum Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nonclassical biological activities of quinolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. atlantis-press.com [atlantis-press.com]

- 4. 6-broMo-4-hydroxyquinolin-2(1H)-one synthesis - chemicalbook [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6- - Google Patents [patents.google.com]

- 7. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Biological Effects of Quinolones: A Family of Broad-Spectrum Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Elucidation of the Molecular Architecture: A Technical Guide to 3-Acetyl-6-bromoquinolin-4(1H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies and data integral to the structural elucidation of 3-Acetyl-6-bromoquinolin-4(1H)-one, a heterocyclic compound of interest in medicinal chemistry and drug development. Quinoline derivatives are known to exhibit a wide range of biological activities, making the precise determination of their structure a critical step in understanding their mechanism of action and potential therapeutic applications. This document outlines the key spectroscopic and crystallographic techniques employed in the characterization of this molecule, supported by detailed experimental protocols and data presented in a clear, comparative format. While specific experimental data for this compound is not extensively available in published literature, this guide utilizes data from closely related analogs and established analytical procedures to provide a robust framework for its structural determination.

Introduction

The quinolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological properties. The introduction of an acetyl group at the 3-position and a bromine atom at the 6-position of the quinolin-4(1H)-one ring system is anticipated to modulate its biological activity, potentially leading to novel therapeutic agents. Accurate structural elucidation is paramount for establishing structure-activity relationships (SAR) and for rational drug design. This guide details the analytical workflow for confirming the molecular structure of this compound.

Molecular Structure and Synthesis Overview

The proposed structure of this compound is presented below. The synthesis of related 3-acetyl-4-hydroxyquinolin-2(1H)-ones has been reported through methods such as the acylation of 4-hydroxyquinolin-2(1H)-ones. A plausible synthetic route to the target compound could involve the cyclization of an appropriately substituted aniline derivative with a suitable three-carbon synthon, followed by acetylation.

Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound based on the analysis of structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the carbon-hydrogen framework of a molecule.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~12.0 | br s | 1H | N-H |

| ~8.2 | d | 1H | H5 |

| ~7.8 | dd | 1H | H7 |

| ~7.5 | d | 1H | H8 |

| ~2.5 | s | 3H | -COCH₃ |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Assignment |

| ~195 | C=O (acetyl) |

| ~175 | C4 (C=O) |

| ~140 | C8a |

| ~138 | C2 |

| ~135 | C7 |

| ~128 | C5 |

| ~125 | C4a |

| ~120 | C6 |

| ~118 | C8 |

| ~115 | C3 |

| ~30 | -COCH₃ |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Table 3: Predicted Mass Spectrometry Data

| m/z Value | Interpretation |

| 267/269 | [M]⁺, Molecular ion peak (presence of Br isotope) |

| 224/226 | [M - COCH₃]⁺ |

| 184 | [M - Br]⁺ |

| 146 | [M - Br - COCH₃]⁺ |

X-ray Crystallography

Single-crystal X-ray crystallography provides unambiguous proof of structure, including bond lengths, bond angles, and stereochemistry. While a crystal structure for the title compound is not publicly available, the data below for a related bromo-acetyl-coumarin derivative illustrates the type of information obtained.

Table 4: Illustrative Crystallographic Data for a Related Compound

| Parameter | Value |

| Chemical Formula | C₁₁H₇BrO₃ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.016 |

| b (Å) | 25.93 |

| c (Å) | 4.091 |

| α (°) | 90 |

| β (°) | 94.79 |

| γ (°) | 90 |

| Volume (ų) | 847 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.475 |

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) is used as an internal standard.

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: A standard proton experiment is performed with a sufficient number of scans to obtain a good signal-to-noise ratio. Key parameters include a spectral width of 0-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

¹³C NMR Acquisition: A proton-decoupled ¹³C experiment is performed. A larger number of scans is typically required. Key parameters include a spectral width of 0-220 ppm and a relaxation delay of 2-5 seconds.

Mass Spectrometry (MS)

-

Sample Preparation: A dilute solution of the compound is prepared in a suitable volatile solvent such as methanol or acetonitrile.

-

Instrumentation: A high-resolution mass spectrometer (HRMS) with an electrospray ionization (ESI) or electron impact (EI) source is used.

-

Analysis: The sample is introduced into the ion source. For ESI, the sample is infused at a low flow rate. For EI, the sample is introduced via a direct insertion probe. The mass analyzer is scanned over a mass range of m/z 50-500 to detect the molecular ion and major fragment ions.

X-ray Crystallography

-

Crystal Growth: Single crystals suitable for X-ray diffraction are grown by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate).

-

Data Collection: A single crystal is mounted on a goniometer head and placed in a stream of cold nitrogen (typically 100 K). X-ray diffraction data are collected using a diffractometer equipped with a Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation source.

-

Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The structure is solved using direct methods and refined by full-matrix least-squares on F².

Workflow and Signaling Pathway Diagrams

Experimental Workflow for Structure Elucidation

The logical flow of experiments for determining the structure of this compound is depicted below.

Potential Signaling Pathway Involvement

Quinolinone derivatives have been reported to interact with various biological targets. While the specific pathways for this compound are yet to be determined, a generalized potential signaling pathway is illustrated based on the known activities of similar compounds.

Conclusion

The structural elucidation of novel chemical entities like this compound is a multi-faceted process requiring the synergistic application of various analytical techniques. This guide provides a foundational framework for researchers, outlining the expected spectroscopic and crystallographic characteristics and the detailed experimental protocols necessary for their determination. The data and methodologies presented herein, though based on analogous structures due to a lack of specific published data for the title compound, offer a comprehensive and technically sound approach for the complete and unambiguous characterization of this compound, thereby facilitating its further investigation in drug discovery and development programs.

Technical Guide: 3-Acetyl-6-bromoquinolin-4(1H)-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinolin-4(1H)-one and its derivatives are a significant class of heterocyclic compounds that form the core structure of many biologically active molecules and pharmaceutical agents. Their planar structure allows for intercalation with DNA, and various substitutions on the quinoline ring system lead to a wide range of pharmacological activities, including antibacterial, anticancer, and anti-inflammatory properties. The introduction of an acetyl group at the 3-position and a bromine atom at the 6-position is anticipated to modulate the biological activity of the quinoline scaffold. This document outlines the synthesis of the parent compound, 3-acetyl-4-hydroxyquinolin-2(1H)-one, and proposes a synthetic route for the target molecule, 3-Acetyl-6-bromoquinolin-4(1H)-one.

Physicochemical Data of Related Compounds

Since data for the target compound is unavailable, the following table summarizes the properties of structurally similar compounds to provide a comparative reference.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Properties |

| 3-Acetyl-6-bromo-4-phenylquinolin-2(1H)-one | 139781-14-9 | C₁₇H₁₂BrNO₂ | 342.19 | Boiling Point: 538.8±50.0 °C (Predicted) |

| 3-Acetyl-6-bromo-quinoline-4-carboxylic acid | 444112-84-9 | C₁₂H₈BrNO₃ | 294.1 | Density: 1.661±0.06 g/cm³ (Predicted) |

| 6-Bromo-4-hydroxyquinoline | 613-24-1 | C₉H₆BrNO | 224.06 | Intermediate in synthesis |

| 3-Acetyl-4-hydroxyquinolin-2(1H)-one | 32890-79-4 | C₁₁H₉NO₃ | 203.19 | Precursor for various heterocyclic syntheses |

Proposed Synthetic Pathway for this compound

The synthesis of this compound can be envisioned through a multi-step process, likely starting from 4-bromoaniline and employing a variation of the Gould-Jacobs reaction.[1][2] This reaction is a well-established method for synthesizing 4-hydroxyquinolines.[2]

Below is a DOT script illustrating the proposed synthetic workflow.

Caption: Proposed synthesis of this compound.

Experimental Protocols

The following protocols are based on established procedures for the synthesis of related quinoline derivatives and can be adapted for the synthesis of the target compound.

4.1. Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives via Microwave-Assisted Gould-Jacobs Reaction [1][3]

This protocol describes a general method for the synthesis of 3-acetyl-4-hydroxyquinolines from various anilines.

-

Step 1: Condensation of Arylamine with Diethyl 2-acetylmalonate.

-

A mixture of the appropriately substituted aniline (e.g., 4-bromoaniline) (10 mmol) and diethyl 2-acetylmalonate (10 mmol) is subjected to microwave irradiation (300 W) for a specified time (typically 2-5 minutes) in a solvent-free condition.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the resulting intermediate, an anilinomalonate, is purified, typically by recrystallization from ethanol.

-

-

Step 2: Thermal Cyclization.

-

The purified anilinomalonate intermediate is heated in a high-boiling point solvent, such as diphenyl ether, at a high temperature (around 250 °C).

-

The cyclization reaction leads to the formation of the 3-acetyl-4-hydroxyquinoline derivative.

-

After cooling, the reaction mixture is treated with a non-polar solvent like petroleum ether to precipitate the product.

-

The solid product is collected by filtration, washed, and can be further purified by recrystallization.

-

4.2. Synthesis of 6-bromo-4-hydroxyquinolin-2(1H)-one [4]

This protocol details the synthesis of a related brominated quinolinone.

-

A mixture of 4-bromoaniline (174 mmol) and 2,2-dimethyl-1,3-dioxane-4,6-dione (174 mmol) is heated.[4]

-

The resulting intermediate is then treated with Eaton's Reagent (a mixture of phosphorus pentoxide and methanesulfonic acid) and heated to induce cyclization.[4]

-

The reaction mixture is then poured into water to precipitate the product, which is collected by filtration and washed.[4]

4.3. Proposed Protocol for this compound

This proposed protocol adapts the Gould-Jacobs reaction using 4-bromoaniline as the starting material.

-

Step 1: Synthesis of Diethyl 2-((4-bromophenyl)amino)methylene)-3-oxobutane-1,1-dicarboxylate.

-

Equimolar amounts of 4-bromoaniline and diethyl 2-acetylmalonate would be reacted, likely with microwave assistance for improved efficiency, to form the key enamine intermediate.

-

-

Step 2: Cyclization to 3-Acetyl-6-bromo-4-hydroxyquinoline.

-

The intermediate from Step 1 would be heated in a high-boiling solvent like Dowtherm A or diphenyl ether to approximately 250°C to facilitate the thermal cyclization. This step should be performed under an inert atmosphere to prevent oxidation.

-

-

Step 3: Isolation and Purification.

-

Upon cooling, the reaction mixture would be diluted with a hydrocarbon solvent (e.g., hexane or petroleum ether) to precipitate the crude product. The solid would be collected by filtration, washed with the same solvent, and dried. Recrystallization from a suitable solvent such as ethanol or acetic acid would be performed for purification. The final product exists in tautomeric equilibrium with its 4-hydroxy form.

-

Potential Signaling Pathways and Biological Relevance

Derivatives of quinolin-4-one are known to interact with various biological targets. A potential mechanism of action for a novel compound like this compound could involve the inhibition of key cellular signaling pathways implicated in cancer or inflammation. For instance, many quinoline derivatives are known to inhibit tyrosine kinases or act as topoisomerase inhibitors.

Below is a conceptual diagram illustrating a hypothetical signaling pathway that could be targeted by a quinolin-4-one derivative.

Caption: Hypothetical inhibition of a tyrosine kinase signaling pathway.

References

Technical Guide: Physicochemical Properties of 3-Acetyl-6-bromoquinolin-4(1H)-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the molecular weight of 3-Acetyl-6-bromoquinolin-4(1H)-one. Due to the limited availability of direct experimental data for this specific compound in published literature, this guide outlines a calculated molecular weight based on its chemical structure. Additionally, a comparative summary of structurally related compounds is provided to offer a broader context for researchers.

Molecular Weight Determination of this compound

The molecular weight of this compound has been calculated based on its deduced molecular formula, C₁₁H₈BrNO₂.

Calculated Molecular Weight: 266.09 g/mol

The determination of this value is based on the following logical workflow:

Figure 1: Workflow for calculating the molecular weight of this compound.

Data on Structurally Related Compounds

For comparative purposes, the following table summarizes the molecular formulas and weights of several structurally analogous compounds identified in a literature survey.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) |

| 6-Bromoquinolin-4(1H)-one | C₉H₆BrNO | 224.05 |

| 3-Acetyl-6-bromo-quinoline-4-carboxylic acid | C₁₂H₈BrNO₃ | 294.1[1] |

| 3-Acetyl-6-bromo-4-phenylquinolin-2(1H)-one | C₁₇H₁₂BrNO₂ | 342.19[2] |

| 1-Acetyl-6-bromo-1,2,3,4-tetrahydroquinoline | C₁₁H₁₂BrNO | 254.127[3] |

| 3-Acetyl-6-bromo-2-methylquinoline-4-carboxylic acid | C₁₃H₁₀BrNO₃ | 308.13 |

Experimental Protocols

Signaling Pathways

Information regarding the biological activity and associated signaling pathways of this compound has not been identified in the current body of scientific literature. Therefore, diagrams of signaling pathways cannot be provided at this time. Research into the biological effects of this compound would be necessary to elucidate any potential mechanisms of action.

References

An In-depth Technical Guide to the Synthesis of 3-Acetyl-6-bromoquinolin-4(1H)-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathway for 3-Acetyl-6-bromoquinolin-4(1H)-one, a heterocyclic scaffold of significant interest in medicinal chemistry. The synthesis is primarily achieved through a modified Gould-Jacobs reaction, which involves the condensation of a substituted aniline with a β-ketoester, followed by a thermal or microwave-assisted cyclization. This document outlines the detailed experimental protocols, presents relevant quantitative data, and visualizes the synthetic pathway and experimental workflow.

Overview of the Synthetic Pathway

The synthesis of this compound is most effectively carried out in a two-step process. The first step involves the condensation of 4-bromoaniline with a reagent that provides the acetylacetic ester framework. This is followed by a high-temperature intramolecular cyclization to form the quinolone ring system. Microwave-assisted conditions have been shown to significantly reduce reaction times and improve yields for this type of transformation.[1][2][3]

The overall reaction proceeds as follows:

-

Condensation: 4-Bromoaniline is reacted with ethyl acetoacetate, typically in the presence of a condensing agent like triethyl orthoformate, to form the key intermediate, ethyl 2-{[(4-bromophenyl)amino]methylidene}-3-oxobutanoate.

-

Cyclization: The intermediate is then subjected to thermal or microwave-assisted cyclization in a high-boiling point solvent, such as diphenyl ether, to yield the final product, this compound.

The following diagram illustrates the logical flow of the synthesis.

Caption: Logical workflow for the synthesis of this compound.

Experimental Protocols

The following protocols are based on established methodologies for the Gould-Jacobs reaction and its variations, adapted for the synthesis of the target molecule.

Step 1: Synthesis of Ethyl 2-{[(4-bromophenyl)amino]methylidene}-3-oxobutanoate (Intermediate)

This step involves the condensation of 4-bromoaniline and ethyl acetoacetate. The use of triethyl orthoformate as a water scavenger and reagent facilitates the formation of the enamine intermediate.

Protocol:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-bromoaniline (1 equivalent), ethyl acetoacetate (1.1 equivalents), and triethyl orthoformate (1.5 equivalents).

-

Heat the reaction mixture under microwave irradiation. Alternatively, the mixture can be refluxed in a suitable solvent like ethanol.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or used directly in the next step after drying.

Step 2: Synthesis of this compound (Final Product)

This step involves the intramolecular cyclization of the intermediate formed in Step 1. High temperatures are required to facilitate this ring-closing reaction.

Protocol:

-

Place the dried intermediate, ethyl 2-{[(4-bromophenyl)amino]methylidene}-3-oxobutanoate, in a flask containing a high-boiling point solvent such as diphenyl ether (approximately 4 times the volume of the intermediate).

-

Heat the mixture in a microwave reactor to a high temperature (e.g., 250-300°C) for a short duration (e.g., 5-15 minutes).[4] Alternatively, heat the mixture to reflux under conventional heating for several hours.

-

Monitor the cyclization by TLC.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Precipitate the product by adding a non-polar solvent like n-hexane or petroleum ether.

-

Collect the solid product by filtration and wash it with the same non-polar solvent to remove the diphenyl ether.

-

Dry the product under vacuum. Further purification can be achieved by recrystallization if necessary.

The following diagram provides a visual representation of the experimental workflow.

References

The Emergence of 3-Acetyl-6-bromoquinolin-4(1H)-one: A Technical Whitepaper on a Novel Kinase Inhibitor Candidate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinolinone derivatives represent a significant class of heterocyclic compounds with a broad spectrum of biological activities, including notable potential in oncology. This technical guide focuses on the synthesis, characterization, and prospective biological significance of a novel compound, 3-Acetyl-6-bromoquinolin-4(1H)-one. While direct extensive research on this specific molecule is nascent, this paper extrapolates from the well-documented chemistry and biological activity of structurally related quinolinones and bromo-substituted heterocycles to present a comprehensive overview. This document outlines a proposed synthetic pathway, detailed experimental protocols for analogous compounds, and discusses the potential of this compound as a kinase inhibitor for targeted cancer therapy. All quantitative data from related compounds is summarized for comparative analysis, and key processes are visualized through logical diagrams.

Introduction: The Quinolinone Scaffold in Drug Discovery

The quinolinone core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with diverse pharmacological applications.[1][2] The versatility of the quinolinone ring system allows for substitutions that can modulate its biological effects, making it a prime candidate for the development of targeted therapeutics.[1][2] Bromo-substituted quinolines, in particular, have demonstrated significant antiproliferative and apoptotic effects against various cancer cell lines.[3][4] The introduction of an acetyl group at the C3 position is hypothesized to further enhance the interaction with biological targets, such as the ATP-binding pocket of kinases. This guide focuses on the synthesis and potential of this compound as a novel compound of interest.

Proposed Synthesis of this compound

The synthesis of this compound can be logically approached in a two-step process, commencing with the synthesis of the precursor 6-bromo-4-hydroxyquinolin-2(1H)-one, followed by its acetylation.

Step 1: Synthesis of 6-bromo-4-hydroxyquinolin-2(1H)-one

The initial step involves the synthesis of 6-bromo-4-hydroxyquinolin-2(1H)-one from 4-bromoaniline and 2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum's acid).[5] This reaction proceeds via a condensation reaction followed by thermal cyclization.

Step 2: Acetylation of 6-bromo-4-hydroxyquinolin-2(1H)-one

The second step is a direct acetylation of the synthesized 6-bromo-4-hydroxyquinolin-2(1H)-one. This can be achieved using acetyl chloride in the presence of a suitable catalyst like polyphosphoric acid (PPA).[6]

Below is a diagrammatic representation of the proposed synthetic workflow.

Experimental Protocols (Based on Analogous Compounds)

The following protocols are adapted from established procedures for the synthesis of structurally similar compounds and are proposed for the synthesis of this compound.

Synthesis of 6-bromo-4-hydroxyquinolin-2(1H)-one

-

Reaction Setup: A mixture of 4-bromoaniline (1.0 eq) and 2,2-dimethyl-1,3-dioxane-4,6-dione (1.0 eq) is heated.[5]

-

Reaction Conditions: The mixture is heated for a specified duration to facilitate the condensation reaction and subsequent removal of acetone byproduct.[5]

-

Cyclization: The resulting intermediate is treated with a cyclizing agent such as Eaton's Reagent and heated.[5]

-

Work-up and Purification: The reaction mixture is cooled and poured into water. The precipitate is filtered, washed, and can be further purified by recrystallization from a suitable solvent like ethanol.[5]

Synthesis of this compound

-

Reaction Setup: To a solution of 6-bromo-4-hydroxyquinolin-2(1H)-one (1.0 eq) in a suitable solvent, acetyl chloride (1.1 eq) and a catalyst such as polyphosphoric acid are added.[6]

-

Reaction Conditions: The reaction mixture is stirred at a specific temperature for a period to ensure complete acetylation.

-

Work-up and Purification: The reaction is quenched, and the product is extracted. The crude product can be purified by column chromatography or recrystallization to yield the final compound.

Quantitative Data Summary (Analogous Compounds)

Direct quantitative data for this compound is not available in the current literature. The following tables summarize key data for the precursor and a closely related acetylated quinolinone.

Table 1: Physicochemical Properties of 6-bromo-4-hydroxyquinolin-2(1H)-one

| Property | Value | Reference |

| Molecular Formula | C₉H₆BrNO₂ | [7] |

| Molecular Weight | 240.05 g/mol | [7] |

| Appearance | Light brown solid | [5] |

| 1H NMR (400 MHz, DMSO-d6) | δ: 5.75 (s, 1H), 7.21 (d, J=8.79 Hz, 1H), 7.65 (dd, J=8.79, 2.20 Hz, 1H), 7.85 (d, J=2.20 Hz, 1H) | [5] |

Table 2: Spectral Data for 3-acetyl-4-hydroxyquinolin-2(1H)-one (a non-brominated analogue)

| Property | Value | Reference |

| 1H NMR (DMSO-d6) | 2.72 (s, 3H, COCH3), 7.23 (t, 1H, H-6), 7.30 (d, 1H, H-8, J = 8.3 Hz), 7.65 (t, 1H, H-7), 7.99 (dd, 1H, H-5, J = 8.0, J = 1.2 Hz), 11.53 (s, 1H, NH) and 17.04 (s, 1H, OH) | [6] |

Potential Biological Activity and Signaling Pathways

Quinoline derivatives are known to exhibit a wide range of biological activities, with a significant focus on their potential as anticancer agents.[1][8][9]

Anticancer Activity

Numerous studies have highlighted the potent antiproliferative activity of bromo-substituted quinolines against various cancer cell lines.[3][4] These compounds can induce apoptosis and inhibit key enzymes involved in cancer progression.[3][4] The addition of the 3-acetyl group may enhance these properties by providing an additional site for interaction with biological targets.

Kinase Inhibition

The quinolinone scaffold is a common feature in many kinase inhibitors. It is hypothesized that this compound could act as an inhibitor of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[2] The acetyl group could potentially form hydrogen bonds within the ATP-binding site of a kinase, leading to its inhibition.

The diagram below illustrates a generalized signaling pathway that could be targeted by a quinolinone-based kinase inhibitor.

Conclusion and Future Directions

While direct experimental data on this compound is currently limited, the analysis of its structural analogues provides a strong rationale for its investigation as a potential therapeutic agent. The proposed synthetic route is feasible and based on well-established chemical transformations. The known anticancer activities of bromo-substituted quinolinones suggest that this novel compound could be a potent inhibitor of cancer cell growth, possibly through the inhibition of key signaling kinases.

Future research should focus on the successful synthesis and characterization of this compound. Subsequent in-depth biological evaluation, including screening against a panel of cancer cell lines and kinase assays, is warranted to validate its therapeutic potential. This technical guide serves as a foundational document to encourage and direct further exploration of this promising molecule.

References

- 1. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 2. ajps.journals.ekb.eg [ajps.journals.ekb.eg]

- 3. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 6-broMo-4-hydroxyquinolin-2(1H)-one synthesis - chemicalbook [chemicalbook.com]

- 6. Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 6-Bromo-4-hydroxyquinolin-2(1H)-one | C9H6BrNO2 | CID 54689446 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to 3-Acetyl-6-bromoquinolin-4(1H)-one

This technical guide provides an in-depth overview of 3-Acetyl-6-bromoquinolin-4(1H)-one, a heterocyclic organic compound of interest to researchers and professionals in drug development. This document covers its nomenclature, a plausible synthetic route, and its potential biological activities based on related compounds, presented in a format tailored for a scientific audience.

IUPAC Nomenclature

The systematic and preferred IUPAC name for the compound commonly referred to as this compound is 3-acetyl-6-bromo-1H-quinolin-4-one . The "(1H)" designation explicitly indicates the presence of a hydrogen atom on the nitrogen at position 1 of the quinoline ring system, defining the quinolin-4-one tautomer.

Physicochemical Properties

While experimental data for this specific compound is scarce, predicted physicochemical properties for a closely related structure, 3-acetyl-6-bromo-quinoline-4-carboxylic acid, are available and can offer some insights.

| Property | Predicted Value | Reference |

| Molecular Weight | ~282.1 g/mol | (Calculated) |

| XLogP3 | ~2.1 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 3 | (Calculated) |

| Rotatable Bond Count | 1 | (Calculated) |

| Topological Polar Surface Area | 50.5 Ų | (Calculated) |

| Density | ~1.7 g/cm³ | [1] |

Synthesis

Experimental Protocol: Proposed Synthesis

Step 1: Synthesis of 5-(((4-bromophenyl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione

-

To a solution of 4-bromoaniline (1 equivalent) in ethanol, add 5-(ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione (1 equivalent).

-

Reflux the reaction mixture for 3-4 hours.

-

Cool the mixture to room temperature. The product precipitates out of the solution.

-

Filter the solid, wash with cold ethanol, and dry under vacuum to yield the target compound.[4]

Step 2: Synthesis of 6-bromoquinolin-4-ol

-

Add the product from Step 1 to a high-boiling point solvent such as diphenyl ether.

-

Heat the mixture to approximately 250 °C for 15-20 minutes.

-

Cool the reaction mixture and add a non-polar solvent like petroleum ether to precipitate the product.

-

Filter the solid, wash with petroleum ether, and dry to obtain 6-bromoquinolin-4-ol.[4]

Step 3: Acetylation of 6-bromoquinolin-4-ol

-

Suspend 6-bromoquinolin-4-ol (1 equivalent) in a suitable solvent like polyphosphoric acid or a mixture of acetic anhydride and an acid catalyst.

-

Add acetyl chloride or acetic anhydride (1.1 equivalents) dropwise to the suspension.

-

Heat the reaction mixture at a temperature range of 80-120 °C for several hours, monitoring the reaction progress by thin-layer chromatography.

-

Upon completion, pour the reaction mixture into ice-water to precipitate the crude product.

-

Filter the solid, wash thoroughly with water, and recrystallize from a suitable solvent (e.g., ethanol or acetic acid) to obtain pure 3-acetyl-6-bromo-1H-quinolin-4-one.[2]

Synthesis Workflow Diagram

References

Spectroscopic and Analytical Characterization of 3-Acetyl-6-bromoquinolin-4(1H)-one: A Technical Guide

Foreword: Publicly available spectroscopic data for the specific compound 3-Acetyl-6-bromoquinolin-4(1H)-one is limited. This technical guide, therefore, presents a representative framework for the characterization of this molecule, drawing upon established analytical techniques and data from structurally analogous quinolinone derivatives. The provided tables and protocols serve as a template for researchers in the synthesis, analysis, and development of novel quinolinone-based compounds.

Spectroscopic Data Summary

The comprehensive characterization of this compound relies on a suite of spectroscopic techniques to elucidate its molecular structure and purity. The expected data from Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy are outlined below.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| Data Not Available |

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| Data Not Available |

Table 3: Mass Spectrometry Data

| Ionization Mode | Mass-to-Charge (m/z) | Relative Abundance (%) | Assignment |

| Data Not Available |

Table 4: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| Data Not Available |

Experimental Protocols

Detailed and precise experimental protocols are critical for obtaining reproducible and accurate spectroscopic data. The following sections describe standard methodologies for the analysis of quinolinone derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A 5-10 mg sample of this compound would be dissolved in 0.5-0.7 mL of a deuterated solvent, such as DMSO-d₆ or CDCl₃, in a 5 mm NMR tube. The choice of solvent is critical and should be one in which the compound is fully soluble and which does not have signals that would obscure important resonances from the analyte.

Instrumentation and Parameters: ¹H and ¹³C NMR spectra would be acquired on a spectrometer operating at a field strength of, for example, 400 or 500 MHz for the proton frequency.

-

¹H NMR: Parameters would include a spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are reported relative to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

-

¹³C NMR: A wider spectral width (e.g., 0-220 ppm) is used. Due to the lower natural abundance of ¹³C, a greater number of scans and a longer relaxation delay are typically required. Proton decoupling techniques are commonly employed to simplify the spectrum.

Mass Spectrometry (MS)

Sample Introduction and Ionization: For a compound like this compound, Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are suitable techniques. The sample, dissolved in a suitable solvent like methanol or acetonitrile, is introduced into the mass spectrometer. High-resolution mass spectrometry (HRMS) would be employed to determine the accurate mass and elemental composition.

Infrared (IR) Spectroscopy

Sample Preparation: The IR spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory, where a small amount of the solid sample is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.

Data Acquisition: The spectrum would be recorded over the mid-infrared range (typically 4000-400 cm⁻¹). Key absorptions to note would be the C=O stretching frequencies of the acetyl group and the quinolinone ring, N-H stretching, and aromatic C-H and C=C stretching vibrations.

Logical Workflow for Compound Characterization

The systematic characterization of a novel or synthesized compound such as this compound follows a logical progression of analytical techniques to confirm its identity and purity.

Caption: Workflow for the synthesis and structural elucidation of a target compound.

This workflow illustrates the typical process, starting from the synthesis and purification of the compound. Following purification, a battery of spectroscopic techniques is employed to confirm the molecular weight, identify functional groups, and map the structural framework, ultimately leading to the complete characterization of the molecule. No specific signaling pathway information for this compound was identified in the public domain, and as such, a corresponding diagram has not been included.

Technical Dossier: 3-Acetyl-6-bromoquinolin-4(1H)-one

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The search yielded information on a number of structurally related compounds, which are detailed below for reference. These related structures may offer insights into the expected chemical properties and potential synthetic strategies for 3-Acetyl-6-bromoquinolin-4(1H)-one. However, direct extrapolation of quantitative data, such as the melting point, is not advisable due to the significant influence of substituent positioning and functional groups on the physicochemical properties of a molecule.

Data on Structurally Related Compounds

While data for the target compound is unavailable, the following table summarizes information found for analogous structures. This is provided to offer a comparative context.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Notes |

| 3-Acetyl-6-bromo-quinoline-4-carboxylic acid | C₁₂H₈BrNO₃ | 294.10 | Not available | A carboxylic acid derivative. |

| 3-Acetyl-6-bromo-2H-chromen-2-one | C₁₁H₇BrO₃ | 267.08 | Not available | A coumarin, not a quinolinone. |

| 6-Bromo-4-hydroxyquinoline-3-carboxylic acid | C₁₀H₆BrNO₃ | 268.06 | Not available | Lacks the 3-acetyl group. |

| 3-Acetyl-4-hydroxyquinolin-2(1H)-one | C₁₁H₉NO₃ | 203.19 | Not available in searches | A closely related quinolinone, but without the 6-bromo substituent. A review of its synthesis and reactions is available.[1] |

Potential Synthetic Pathways

Although a specific protocol for this compound was not found, general methods for the synthesis of related 3-acetyl-4-hydroxyquinolin-2(1H)-ones have been documented.[1] These methods could potentially be adapted for the synthesis of the 6-bromo derivative. A plausible synthetic approach could involve the cyclization of an appropriately substituted aniline precursor.

The logical workflow for a potential synthesis is outlined in the diagram below.

Caption: A potential synthetic pathway for this compound.

Conclusion for Drug Development Professionals

The absence of published data for this compound suggests that this compound may be a novel chemical entity. For researchers and drug development professionals, this presents both an opportunity and a challenge. The synthesis and characterization of this molecule would represent a new contribution to the field of medicinal chemistry. Any investigation into its biological activity would be exploratory. Further research would be required to determine its properties and potential as a therapeutic agent. It is recommended that any future work on this compound begin with a custom synthesis and full analytical characterization, including melting point determination, NMR spectroscopy, and mass spectrometry.

References

The Pharmacological Potential of Substituted Quinolin-4(1H)-ones: A Technical Overview of Their Biological Activities

For Immediate Release

This technical guide provides a comprehensive analysis of the biological activities of quinolin-4(1H)-one derivatives, with a focus on substitutions at the 3- and 6-positions that are analogous to the novel compound 3-Acetyl-6-bromoquinolin-4(1H)-one. Due to a lack of specific published data on this compound, this paper extrapolates potential activities based on structurally related compounds, offering valuable insights for researchers, scientists, and drug development professionals. The quinolin-4-one scaffold is a well-established pharmacophore known for a wide range of biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties.[1][2][3][4]

Anticancer Activity of Quinolin-4(1H)-one Derivatives

The quinolin-4-one nucleus is a prominent feature in numerous compounds investigated for their anticancer potential.[5] The biological activity is significantly influenced by the nature and position of substituents on the quinoline ring.[1][2]

Cytotoxic Effects on Cancer Cell Lines

A variety of substituted quinolin-4(1H)-ones have demonstrated significant cytotoxic effects against a range of cancer cell lines. For instance, a study on 3-methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones revealed potent activity against human promyelocytic leukemia (HL-60) and human breast adenocarcinoma (MCF-7) cells.[1] Notably, compounds with alkyl substituents at the 2-position were generally more potent than those with aryl substituents.[1]

Another study highlighted the antiproliferative effects of 6-bromo-5-nitroquinoline, which showed greater activity against rat glioblastoma (C6), human cervical cancer (HeLa), and human adenocarcinoma (HT29) cell lines compared to the standard drug 5-fluorouracil.[6] This suggests that the presence of a bromo group at the 6-position can contribute significantly to the cytotoxic potential of the quinoline scaffold.

| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |

| 3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones | HL-60 | Low µM range | [1] |

| 3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones | MCF-7 | Low µM range | [1] |

| 6-Bromo-5-nitroquinoline | C6, HeLa, HT29 | More potent than 5-FU | [6] |

| 3-Amido-7-chloroquinolin-4-one derivatives | HepG2 | Selective cytotoxicity | [2] |

Table 1: Cytotoxic Activity of Selected Quinolin-4(1H)-one Derivatives

Mechanism of Anticancer Action

The anticancer activity of quinolin-4(1H)-one derivatives is often attributed to their ability to induce apoptosis and cause DNA damage.[1][6] For example, 2-ethyl-3-methylidene-1-phenylsulfonyl-2,3-dihydroquinolin-4(1H)-one was shown to inhibit proliferation and induce DNA damage and apoptosis in HL-60 cells.[1] Similarly, 6-bromo-5-nitroquinoline has been identified as a potential agent for causing cancer cell death through apoptosis.[6] Some quinoline-based analogs have also been found to inhibit DNA-interacting enzymes, such as polymerases and DNA methyltransferases, and can elicit a DNA damage response via p53 activation in cancer cells.[7]

Caption: Postulated mechanism of anticancer activity for quinolin-4(1H)-one derivatives.

Antimicrobial Activity of Quinolin-4(1H)-one Derivatives

The quinolin-4-one (quinolone) structure is the backbone of a major class of synthetic broad-spectrum antibiotics.[1][8] The antibacterial and antifungal activities of these compounds are also highly dependent on their substitution patterns.

Antibacterial Efficacy

Studies on brominated quinolin-4(1H)-ones have demonstrated their potential as antibacterial agents. The bromination of 2-methylquinolin-4(1H)-ones can occur at the C(3) and C(6) positions, and these derivatives are being explored for their ability to interfere with bacterial quorum sensing.[9] A study on 6-bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one, a related quinazolinone, showed significant antibacterial activity against both Gram-positive (Staphylococcus aureus, Bacillus species) and Gram-negative (Escherichia coli, Klebsiella pneumoniae) bacteria.[10][11]

| Compound/Derivative Class | Bacterial Strain | Activity | Reference |

| 6-Bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one | Staphylococcus aureus | High | [10][11] |

| 6-Bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one | Bacillus species | High | [10][11] |

| 6-Bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one | Escherichia coli | High | [10][11] |

| 6-Bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one | Klebsiella pneumoniae | High | [10][11] |

| 6-Nitro-3(H)-quinazolin-4-ones | Bacillus subtilis, S. aureus, E. coli | Remarkable | [12] |

Table 2: Antibacterial Activity of Selected Quinolin-4(1H)-one and Quinazolinone Derivatives

Antifungal Potential

While the primary antimicrobial focus for quinolones has been on their antibacterial properties, some derivatives also exhibit antifungal activity. For instance, a series of N-[2-(8-methoxy-2H-chromen-2-one)ethyl] piperazinyl quinolones showed weak antifungal activity.[13] Further research into the structural requirements for potent antifungal quinolin-4-ones is warranted.

Enzyme Inhibitory Activity

Beyond their direct cytotoxic and antimicrobial effects, quinolin-4(1H)-one derivatives have been investigated as inhibitors of various enzymes.

Cytochrome P450 Inhibition

Quinone and anthraquinone derivatives have been shown to inhibit cytochrome P450 enzymes.[14] Given the structural similarities, quinolin-4(1H)-ones may also possess the ability to modulate the activity of these crucial metabolic enzymes. This could have significant implications for drug-drug interactions and the overall pharmacokinetic profile of these compounds.

Other Enzyme Targets

Quinoline-based compounds have been identified as inhibitors of a diverse range of enzymes that interact with DNA, including DNA methyltransferases, polymerases, and base excision repair glycosylases.[7] This inhibitory activity presents a promising avenue for the development of novel therapeutic agents, particularly in the context of cancer and infectious diseases.

Experimental Protocols

MTT Assay for Cytotoxicity Assessment

The cytotoxic activity of quinolin-4(1H)-one derivatives is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1]

-

Cell Seeding: Cancer cells (e.g., HL-60, MCF-7) are seeded in 96-well plates at a specific density (e.g., 1 x 10^4 cells/well) and incubated for 24 hours to allow for attachment.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds and a reference drug (e.g., Carboplatin) for a specified duration (e.g., 48 hours).

-

MTT Addition: After the incubation period, MTT solution (e.g., 20 µL of 5 mg/mL solution) is added to each well, and the plates are incubated for an additional 4 hours.

-

Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC50 Determination: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curves.

Caption: Workflow for determining cytotoxicity using the MTT assay.

Agar Well Diffusion Method for Antibacterial Screening

The antibacterial activity of the synthesized compounds can be determined using the agar well diffusion method.[10][11]

-

Media Preparation: Prepare and sterilize nutrient agar plates.

-

Bacterial Inoculation: Spread a standardized inoculum of the test bacteria (e.g., S. aureus, E. coli) evenly over the surface of the agar plates.

-

Well Creation: Create wells of a specific diameter (e.g., 6 mm) in the agar using a sterile cork borer.

-

Compound Application: Add a defined volume of the test compound solution (at a specific concentration) and a standard antibiotic (e.g., Ciprofloxacin) into separate wells. A solvent control is also included.

-

Incubation: Incubate the plates at 37°C for 24 hours.

-

Zone of Inhibition Measurement: Measure the diameter of the zone of inhibition (the area around the well where bacterial growth is inhibited) in millimeters.

Conclusion

While direct experimental data on the biological activity of this compound is not yet available, the extensive research on structurally similar quinolin-4(1H)-one derivatives provides a strong foundation for predicting its potential pharmacological profile. The presence of an acetyl group at the 3-position and a bromo group at the 6-position suggests that this compound is a promising candidate for investigation as an anticancer and antimicrobial agent. Further synthesis and comprehensive biological evaluation of this compound are warranted to fully elucidate its therapeutic potential. This technical guide serves as a valuable resource for directing future research in this exciting area of medicinal chemistry.

References

- 1. Synthesis and Anticancer Properties of New 3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quinolin-4-ones: Methods of Synthesis and Application in Medicine [mdpi.com]

- 3. benthamscience.com [benthamscience.com]

- 4. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Quinoline-based compounds can inhibit diverse enzymes that act on DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Bromination of quinolin-4(1H)-ones as an efficient strategy for the development of new antibacterial agents | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 10. mediresonline.org [mediresonline.org]

- 11. Medires [mediresonline.org]

- 12. semanticscholar.org [semanticscholar.org]

- 13. Synthesis and Study of Some New Quinolone Derivatives Containing a 3-acetyl Coumarin for Their Antibacterial and Antifungal Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Inhibition of Cytochrome P450 Enzymes by Quinones and Anthraquinones - PMC [pmc.ncbi.nlm.nih.gov]

Potential Applications of 3-Acetyl-6-bromoquinolin-4(1H)-one: A Technical Guide for Researchers

Disclaimer: Publicly available research specifically detailing the synthesis, properties, and biological applications of 3-Acetyl-6-bromoquinolin-4(1H)-one is limited. This guide, therefore, extrapolates potential uses and experimental methodologies from closely related and well-studied analogous structures, including quinolin-4-one derivatives and 3-acetyl-quinolin-2(1H)-ones. The information presented herein is intended to serve as a foundational resource to stimulate further investigation into this specific molecule.

Introduction to the Quinolin-4(1H)-one Scaffold

The quinolin-4(1H)-one moiety is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its diverse biological activities.[1] Compounds bearing this core structure have been investigated for a range of therapeutic applications, including their potential as anticancer, antibacterial, antiviral, and anti-inflammatory agents.[1][2][3] The presence of a bromine atom at the 6-position and an acetyl group at the 3-position of the quinolin-4(1H)-one core in the title compound, this compound, suggests a molecule with significant potential for chemical modification and a unique electronic profile that may confer valuable biological properties.

Potential Synthetic Pathways

A potential synthetic route could be adapted from the synthesis of related 6-bromoquinolin-4-ol derivatives.[4] This would likely involve the reaction of 4-bromoaniline with a suitable three-carbon synthon to construct the heterocyclic ring, followed by acetylation at the C-3 position.

Below is a conceptual workflow for the synthesis of the target compound.

Caption: Conceptual workflow for the synthesis of this compound.

Potential Chemical Reactivity and Derivatization

The 3-acetyl group and the quinolinone core of this compound offer multiple sites for chemical modification, making it a versatile intermediate for the synthesis of a library of derivatives.

-

Reactions at the Acetyl Group: The acetyl moiety is a key functional handle. The ketone can undergo condensation reactions with various amines and hydrazines to form imines, enamines, and hydrazones. The methyl group is susceptible to bromination, creating a bromoacetyl derivative which is a powerful alkylating agent for the synthesis of fused heterocyclic systems like thiazoles and oxazoles.[5]

-

Reactions at the N-H of the Quinolinone: The nitrogen atom of the quinolinone ring can be alkylated or arylated to introduce further diversity and modulate the compound's physicochemical properties.

-

Palladium-Catalyzed Cross-Coupling Reactions: The bromine atom at the 6-position is a prime site for palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions. This allows for the introduction of a wide array of substituents, including aryl, alkyl, and amino groups, to explore structure-activity relationships.

The following diagram illustrates potential derivatization pathways.

References

- 1. mdpi.com [mdpi.com]

- 2. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benthamscience.com [benthamscience.com]

- 4. atlantis-press.com [atlantis-press.com]

- 5. 3-(Bromoacetyl)coumarins: unraveling their synthesis, chemistry, and applications - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Therapeutic Potential of 6-Bromoquinolinones: A Technical Review of 3-Acetyl-6-bromoquinolin-4(1H)-one Analogs

A comprehensive analysis of the synthesis, chemical properties, and biological activities of derivatives related to 3-Acetyl-6-bromoquinolin-4(1H)-one reveals a promising scaffold for the development of novel therapeutic agents. While literature directly addressing this compound is sparse, a considerable body of research on its close structural analogs, particularly those with substitutions at the 2 and 4-positions of the quinolinone core, provides valuable insights into the structure-activity relationships and therapeutic potential of this class of compounds. This technical guide consolidates the available data on these derivatives, offering a resource for researchers and drug development professionals.

The quinolinone scaffold is a well-established pharmacophore present in numerous biologically active compounds. The introduction of a bromine atom at the 6-position and an acetyl group at the 3-position is anticipated to modulate the electronic and steric properties of the molecule, potentially enhancing its interaction with biological targets. Research into related structures, such as 3-acetyl-6-bromo-4-phenylquinolin-2(1H)-one and various other 6-bromo-substituted quinolinones, has primarily focused on their anticancer and antimicrobial activities.

Synthesis of 6-Bromoquinolinone Derivatives

The synthesis of 6-bromoquinolinone derivatives often involves multi-step reaction sequences. A common strategy is the Vilsmeier-Haack cyclisation protocol to prepare a key intermediate, 2-chloro-3-formyl quinoline, from N-phenylacetamide. This intermediate can then undergo further reactions to introduce various functionalities. For instance, novel poly-functionalised dihydropyridine quinoline derivatives have been synthesized through a multi-component reaction involving 2-chloro-3-formyl quinoline, malononitrile, aromatic amines, and dimethyl acetylenedicarboxylate in the presence of a catalytic amount of triethylamine.

Another approach involves the condensation of 2-aminoacetophenone with an acid chloride, followed by a base-promoted cyclization to form the quinolin-4-one ring system. Variations in the starting materials allow for the introduction of different substituents on the quinolinone core.

Biological Activity and Quantitative Data

The primary therapeutic area of interest for 6-bromoquinolinone derivatives has been oncology. Several studies have evaluated the cytotoxic effects of these compounds against various cancer cell lines. The data, while not available for the exact title compound, highlights the potential of the 6-bromoquinolinone scaffold.

For instance, derivatives of the structurally related 3-acetyl-6-bromo-2H-chromen-2-one have demonstrated significant antiproliferative activity. The following table summarizes the reported IC50 values for selected derivatives against the human liver carcinoma cell line (HEPG2-1).

| Compound | Structure | IC50 (µM) against HEPG2-1 |

| 7c | Pyrazolo[1,5-a]pyrimidine derivative | 2.70 ± 0.28 |

| 23g | Thiazole derivative | 3.50 ± 0.23 |

| 18a | 1,3,4-Thiadiazole derivative | 4.90 ± 0.69 |

Data extracted from a study on 3-acetyl-6-bromo-2H-chromen-2-one derivatives.

Similarly, various 6-bromo quinazoline-4(3H)-one derivatives have been synthesized and evaluated for their in vitro cytotoxicity against human breast cancer (MCF-7) and colon cancer (SW480) cell lines. One particular derivative, designated as 8a , which features an aliphatic linker to a thiol group, exhibited potent activity with IC50 values of 15.85 ± 3.32 µM against MCF-7 and 17.85 ± 0.92 µM against SW480 cell lines.[1] This compound also showed selectivity, with a significantly higher IC50 value of 84.20 ± 1.72 µM against the normal cell line MRC-5.[1]

Experimental Protocols

General Procedure for Synthesis of Poly-functionalised Dihydropyridine Quinoline Derivatives

A multi-component reaction protocol is employed for the synthesis of these derivatives. The starting material, 2-chloro-3-formyl quinoline, is prepared via a Vilsmeier-Haack cyclisation of N-phenylacetamide. The subsequent one-pot reaction involves combining 2-chloro-3-formyl quinoline, malononitrile, an appropriate aromatic amine, and dimethyl acetylenedicarboxylate. A catalytic amount of triethylamine is added to the mixture, which is typically stirred in ethanol at room temperature. The reaction progress is monitored by thin-layer chromatography. Upon completion, the product is isolated by filtration and purified by recrystallization.

Cytotoxicity Assay (MTT Assay)

The in vitro cytotoxicity of the synthesized compounds is commonly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

-

Cell Seeding: Cancer cells (e.g., MCF-7, SW480) are seeded in 96-well plates at a specific density (e.g., 5 × 10^3 cells/well) and incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours). A negative control (vehicle, e.g., DMSO) and a positive control (a known cytotoxic drug, e.g., Doxorubicin) are included.

-

MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL), and the plates are incubated for another 4 hours.

-

Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of cell viability against the compound concentration.

Conclusion and Future Directions

The available literature strongly suggests that the 6-bromoquinolinone scaffold is a valuable starting point for the design of novel anticancer agents. While direct data on this compound is lacking, the biological activities of its close analogs underscore the importance of further investigation into this specific compound. Future research should focus on the synthesis and comprehensive biological evaluation of this compound and its derivatives. Elucidation of their mechanism of action, target identification, and in vivo efficacy studies will be crucial steps in advancing these promising compounds towards clinical development. The detailed synthetic protocols and assay methodologies provided in this guide offer a solid foundation for such future endeavors.

References

Methodological & Application

3-Acetyl-6-bromoquinolin-4(1H)-one: A Versatile Intermediate for Drug Discovery and Development

For Immediate Release

[City, State] – 3-Acetyl-6-bromoquinolin-4(1H)-one has emerged as a critical chemical intermediate for the synthesis of a diverse range of heterocyclic compounds with significant potential in drug discovery and development. This versatile scaffold provides a foundation for the creation of novel molecules targeting various biological pathways implicated in cancer and other diseases. Researchers and drug development professionals can leverage the reactivity of this intermediate to explore new therapeutic avenues.

Application Notes

This compound serves as a key building block in the synthesis of substituted quinoline derivatives. The presence of the acetyl group at the 3-position and the bromine atom at the 6-position offers multiple sites for chemical modification, allowing for the generation of extensive compound libraries for screening.

Key Applications:

-

Antiproliferative Agents: Derivatives of this compound have shown promise as antiproliferative agents. The quinolin-4(1H)-one core is a known pharmacophore in numerous kinase inhibitors. By modifying the acetyl and bromo substituents, researchers can synthesize potent and selective inhibitors of various kinases involved in cancer cell proliferation and survival.

-

Kinase Inhibitors: The quinoline scaffold is a common feature in many approved and investigational kinase inhibitors. Derivatives of this compound are being explored as potential inhibitors of key signaling pathways, including the PI3K/Akt/mTOR and EGFR pathways, which are frequently dysregulated in cancer.[1][2][3][4][5]

-

Medicinal Chemistry Building Block: The reactivity of the acetyl group allows for a variety of chemical transformations, including condensation reactions to form pyrazoles, isoxazoles, and other heterocyclic systems. The bromine atom can be utilized for cross-coupling reactions to introduce further diversity.

Experimental Protocols

Synthesis of this compound

A plausible synthetic route to this compound is via a modified Gould-Jacobs reaction.[6][7]

Step 1: Synthesis of Diethyl 2-((4-bromoanilino)methylene)malonate

This reaction involves the condensation of 4-bromoaniline with diethyl 2-(ethoxymethylene)malonate.

-

Reagents:

-

4-bromoaniline

-

Diethyl 2-(ethoxymethylene)malonate

-

-

Procedure:

-

Mix equimolar amounts of 4-bromoaniline and diethyl 2-(ethoxymethylene)malonate.

-

Heat the mixture at 100-120°C for 1-2 hours.

-

Cool the reaction mixture and collect the solid product.

-

Recrystallize the crude product from ethanol to yield pure diethyl 2-((4-bromoanilino)methylene)malonate.[8]

-

Step 2: Cyclization to Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate

The intermediate from Step 1 is cyclized at high temperature.

-

Reagents:

-

Diethyl 2-((4-bromoanilino)methylene)malonate

-

High-boiling solvent (e.g., Dowtherm A)

-

-

Procedure:

-

Heat a solution of diethyl 2-((4-bromoanilino)methylene)malonate in a high-boiling solvent to 240-250°C.

-

Maintain the temperature for 30-60 minutes.

-

Cool the reaction mixture and collect the precipitated solid.

-

Wash the solid with a suitable solvent (e.g., hexane) to yield ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate.

-

Step 3: Hydrolysis and Decarboxylation to 6-bromoquinolin-4(1H)-one

The ester from Step 2 is hydrolyzed and decarboxylated.

-

Reagents:

-

Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate

-

Aqueous sodium hydroxide

-

Hydrochloric acid

-

-

Procedure:

-

Reflux the ester in an aqueous solution of sodium hydroxide.

-

Cool the reaction mixture and acidify with hydrochloric acid to precipitate the carboxylic acid.

-

Heat the resulting 6-bromo-4-hydroxyquinoline-3-carboxylic acid to effect decarboxylation, yielding 6-bromoquinolin-4(1H)-one.

-

Step 4: Acylation to this compound

The final step involves the acylation of the quinolinone.

-

Reagents:

-

6-bromoquinolin-4(1H)-one

-

Acetyl chloride or acetic anhydride

-

A suitable catalyst (e.g., polyphosphoric acid)

-

-

Procedure:

-

Heat a mixture of 6-bromoquinolin-4(1H)-one and the acylating agent in the presence of a catalyst.

-

Monitor the reaction by TLC.

-

Upon completion, pour the reaction mixture into ice water to precipitate the product.

-

Collect and purify the solid to obtain this compound.

-

A microwave-assisted, one-pot synthesis may also be a viable and more efficient alternative.[9][10]

Synthesis of Derivatives and Biological Activity

The 3-acetyl group of this compound is a versatile handle for synthesizing a variety of heterocyclic derivatives. For example, condensation with hydrazines can yield pyrazole-fused quinolones.

Antiproliferative Activity of Related Compounds:

Derivatives of the structurally similar 3-Acetyl-6-bromo-2H-chromen-2-one have demonstrated significant antiproliferative activity against the human liver carcinoma cell line (HEPG2-1).[11][12] This suggests that derivatives of this compound may also possess potent anticancer properties.

| Compound | Target Cell Line | IC50 (µM) |

| Pyrazolo[1,5-a]pyrimidine 7c | HEPG2-1 | 2.70 ± 0.28 |

| Thiazole 23g | HEPG2-1 | 3.50 ± 0.23 |

| 1,3,4-Thiadiazole 18a | HEPG2-1 | 4.90 ± 0.69 |

Table 1: Antiproliferative activity of selected derivatives of 3-Acetyl-6-bromo-2H-chromen-2-one.[12]

Signaling Pathways and Experimental Workflows

Derivatives of quinolin-4(1H)-one are known to target key signaling pathways involved in cancer progression, such as the PI3K/Akt/mTOR and EGFR pathways.

PI3K/Akt/mTOR Signaling Pathway:

The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival.[13][14] Its aberrant activation is a hallmark of many cancers. Quinolinone-based inhibitors can block this pathway at various nodes, leading to apoptosis and inhibition of tumor growth.

Caption: PI3K/Akt/mTOR signaling pathway and potential inhibition points.

Experimental Workflow for Kinase Inhibitor Screening:

A typical workflow for screening quinolinone derivatives as kinase inhibitors involves several stages, from initial synthesis to in vivo testing.

Caption: Experimental workflow for kinase inhibitor screening.

Logical Relationship for Structure-Activity Relationship (SAR) Studies:

SAR studies are crucial for optimizing the potency and selectivity of lead compounds.

Caption: Logical workflow for SAR studies.

References

- 1. Novel substituted quinazolines for potent EGFR tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. [논문]Novel Quinazoline Derivatives Targeting on EGFR Kinase Mediated Signal Pathway in A431 Human Epidermoid Carcinoma Cells [scienceon.kisti.re.kr]

- 6. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 7. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Diethyl 2-[(4-bromoanilino)methylidene]malonate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. asianpubs.org [asianpubs.org]

- 11. Utility of 3-Acetyl-6-bromo-2H-chromen-2-one for the Synthesis of New Heterocycles as Potential Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]